2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C20H14ClN5O3 and its molecular weight is 407.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antineoplastic Activity
- A study synthesized derivatives of benzo[4,5]imidazo[1,2-a]pyrimidine, including compounds similar to 2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide, to develop new antineoplastic agents. Some of these compounds exhibited variable antineoplastic activity against certain cell lines, showing promise as potential cancer treatments (Abdel-Hafez, 2007).
Antimicrobial Activity
- A study evaluated the antimicrobial activity of N-(pyrazol-5-yl)-2-nitrobenzamides, which are structurally related to the compound . These compounds showed inhibitory activity against various microbial strains, suggesting potential applications in antimicrobial treatments (Daidone et al., 1992).
Synthesis of Disperse Azo Dyes
- Research on the synthesis of novel phenylazopyrimidone dyes using derivatives of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one indicates potential applications in the field of dyes and pigments. This research could be relevant for developing new colorants in various industries (Karcı & Demirçalı, 2006).
Potential PET Agent for Imaging in Parkinson's Disease
- Synthesis of a compound closely related to this compound was reported for its potential as a PET imaging agent in Parkinson's disease. This highlights its possible application in medical imaging and diagnostics (Wang et al., 2017).
Anticancer Activity
- Another study synthesized a compound structurally similar to this compound and evaluated its antiproliferative activity. The compound showed significant inhibition against various cancer cell lines, suggesting its potential use in cancer therapy (Huang et al., 2020).
Anthelmintic Activity
- A study on the synthesis and evaluation of pyrimidin-2-amines, which are structurally related, demonstrated moderate to good anthelmintic activity, indicating potential use in treating parasitic worm infections (Shivakumar et al., 2018).
Antibacterial Activity and Docking Studies
- Research on the synthesis of thieno[2,3-d]pyrimidinone derivatives, similar in structure to the compound of interest, showed significant antibacterial activity against various bacterial strains. This research could be pivotal in developing new antibacterial drugs (Kumari et al., 2017).
Mechanism of Action
Target of Action
The compound, 2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide, belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been recognized for their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Biochemical Pathways
Given the reported bioactivities of imidazo[1,2-a]pyridines, it can be inferred that the compound may influence several biochemical pathways related to cell cycle regulation (via cdk inhibition), calcium ion transport (via calcium channel blocking), and neurotransmission (via gaba a receptor modulation) .
Result of Action
Given its potential bioactivities, the compound may induce changes at the molecular and cellular levels that result in the inhibition of cell growth and proliferation, modulation of calcium ion transport, and alteration of neurotransmission .
Future Directions
Properties
IUPAC Name |
2-chloro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O3/c1-12-8-9-25-11-18(24-20(25)22-12)13-2-4-14(5-3-13)23-19(27)16-7-6-15(26(28)29)10-17(16)21/h2-11H,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITHMFVHWOEQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.